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Introduction

Splice-switching oligonucleotides (SSOs) represent a promising therapeutic modality for a
range of genetic disorders by modulating pre-mRNA splicing to restore the production of
functional proteins.[1][2][3][4] A significant hurdle in the clinical translation of SSOs is their
inefficient delivery to the cytosol and nucleus, where they exert their biological activity.[5][6]
Many SSOs become entrapped in endosomal compartments following cellular uptake.[5][6]
UNC2383 is a small molecule oligonucleotide enhancing compound (OEC) that has been
demonstrated to significantly improve the intracellular delivery and pharmacological efficacy of
SSOs.[7][8] Mechanistically, UNC2383 is believed to increase the permeability of
endomembranes, facilitating the escape of SSOs from endosomal vesicles into the cytoplasm
and nucleus.[5][9] These application notes provide detailed protocols for utilizing UNC2383 in
both in vitro and in vivo splice-switching oligonucleotide assays.

Mechanism of Action of UNC2383

UNC2383 enhances the activity of splice-switching oligonucleotides by promoting their release
from endosomal compartments. The proposed mechanism involves the following steps:

o Cellular Uptake: SSOs enter the cell through endocytosis, a process that engulfs
extracellular material into membrane-bound vesicles.[6]
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e Endosomal Entrapment: The internalized SSOs are initially localized within early
endosomes, which mature into late endosomes and lysosomes. Without an escape
mechanism, the SSOs remain trapped and are largely inactive.[5][6]

o UNC2383-Mediated Endosomal Escape: Treatment with UNC2383 increases the
permeability of the endosomal membrane.[9] This allows the entrapped SSOs to be released
into the cytosol.

e Nuclear Translocation and Splice Modulation: Once in the cytosol, SSOs can translocate to
the nucleus, where they bind to their target pre-mRNA sequences. This binding sterically
hinders the binding of splicing factors, thereby modulating the splicing process to either
promote exon inclusion or exclusion.[1][2][4]
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Caption: Proposed mechanism of UNC2383-enhanced SSO delivery.

Data Presentation
In Vitro Efficacy of UNC2383

The following table summarizes the dose-dependent enhancement of SSO activity by
UNC2383 in HelLa Luc 705 cells.[9] These cells contain a luciferase reporter gene interrupted
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by an aberrantly spliced intron. A specific SSO (SS0623) can correct this splicing defect,
leading to the expression of functional luciferase.

UNC2383 Concentration (uM) Luciferase Activity (Relative Light Units)
0 Baseline

1 Increased

25 Further Increased

5 Substantially Increased

10 Maximum Effect

Note: The table represents a summary of the trend observed in the source data. Actual values
can be found in the cited literature.[9]

In Vivo Efficacy of UNC2383

UNC2383 has also been shown to enhance SSO activity in a transgenic mouse model
(EGFP654) that expresses an EGFP reporter gene with an aberrantly spliced intron.[9] The
table below summarizes the percentage of correctly spliced EGFP mRNA in various tissues
after treatment with SSO623 and UNC2383.[9]

Tissue SSO alone (% Correctly SSO + UNC2383 (%
Spliced) Correctly Spliced)

Liver ~10% ~30%

Kidney ~5% ~20%

Intestine ~2% ~10%

Lung ~1% ~5%

Note: The values are approximations based on the graphical data presented in the source
literature.[9]
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Experimental Protocols
In Vitro Splice-Switching Luciferase Assay

This protocol details the steps to assess the ability of UNC2383 to enhance SSO-mediated
splice-switching in a cell-based luciferase reporter assay.[9]

Materials:

e Hela Luc 705 cells

e Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

o Splice-switching oligonucleotide (e.g., SS0623) and a mismatched control oligonucleotide
» UNC2383

o Phosphate-Buffered Saline (PBS)

 Luciferase assay reagent

Protein quantification assay kit
Protocol:

e Cell Seeding: Seed HeLa Luc 705 cells in a 24-well plate at a density that will result in 70-
80% confluency at the time of the assay.

¢ SSO Incubation: The following day, incubate the cells with 100 nM SS0623 or a mismatched
control oligonucleotide in DMEM with 10% FBS for 16 hours.

¢ UNC2383 Treatment:
o Rinse the cells once with PBS.

o Add fresh DMEM with 10% FBS containing various concentrations of UNC2383 (e.g., O, 1,
2.5, 5, 10 um).

o Incubate the cells for 2 hours.
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e Recovery:
o Remove the UNC2383-containing medium and rinse the cells once with PBS.
o Add fresh DMEM with 10% FBS and incubate for an additional 4 hours.

e Lysis and Analysis:

Rinse the cells twice with PBS.

[e]

o

Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

[¢]

Measure luciferase activity using a luminometer.

Determine the protein concentration in the cell lysates for normalization of luciferase

[¢]

activity.
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Caption: Workflow for the in vitro splice-switching luciferase assay.
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In Vivo Splice-Switching Assay in a Transgenic Mouse
Model

This protocol describes the methodology to evaluate the in vivo efficacy of UNC2383 in
enhancing SSO-mediated splice correction in the EGFP654 transgenic mouse model.[9]

Materials:

EGFP654 transgenic mice

o Splice-switching oligonucleotide (e.g., SS0O623) and a mismatched control oligonucleotide
» UNC2383

¢ Vehicle (e.g., 1:1 DMSO/PEG400 solution)

e Saline

» RNA extraction kit

* RT-PCR reagents and primers for EGFP mRNA

Protocol:

e SSO Administration: Administer 35 mg/kg of SSO623 or a mismatched control
oligonucleotide in saline to EGFP654 mice via intraperitoneal (i.p.) injection on two
consecutive days.[9]

o UNC2383 Administration: One day after the final SSO injection, administer 5 mg/kg of
UNC2383 in a suitable vehicle (e.g., 1/1 DMSO/PEG400) or vehicle alone via i.p. injection.[9]

¢ Tissue Collection: Euthanize the mice 5 hours after the UNC2383 injection and collect
various tissues (e.g., liver, kidney, intestine, lung).[9]

¢ RNA Analysis:

o Extract total RNA from the collected tissues using a standard RNA extraction Kkit.
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o Perform RT-PCR using primers that flank the aberrantly spliced intron in the EGFP mRNA
to distinguish between the correctly and incorrectly spliced transcripts.

o Analyze the PCR products by gel electrophoresis to visualize and quantify the ratio of
correctly spliced to incorrectly spliced mRNA.[9]

Administer SSO i.p.
(2 consecutive days)

Euthanize mice and
collect tissues (5 hours post-UNC2383)

:

Extract RNA from tissues

:

Perform RT-PCR for EGFP mRNA

Click to download full resolution via product page

Caption: Workflow for the in vivo splice-switching assay.

Conclusion

UNC2383 is a valuable tool for researchers working with splice-switching oligonucleotides. Its
ability to enhance the intracellular delivery and subsequent activity of SSOs can significantly
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improve the outcomes of both in vitro and in vivo experiments. The protocols provided here
offer a starting point for incorporating UNC2383 into splice-switching assays. It is important to
note that optimal concentrations and incubation times may vary depending on the specific
SSO, cell type, or animal model being used, and therefore, some optimization may be required.
The use of appropriate controls, such as a mismatched oligonucleotide, is crucial for
interpreting the results accurately.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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